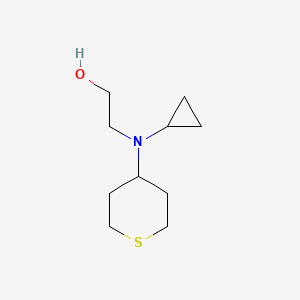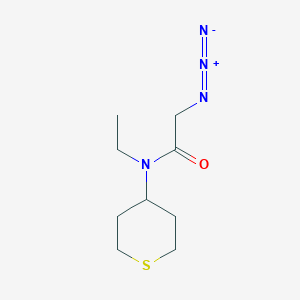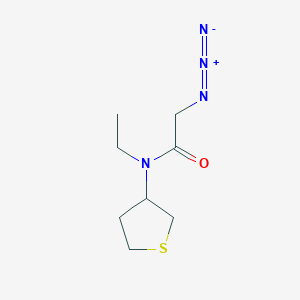
2-Chloro-1-(4-isopropylpiperazin-1-yl)butan-1-one
Vue d'ensemble
Description
2-Chloro-1-(4-isopropylpiperazin-1-yl)butan-1-one (also known as CIPB) is a synthetic compound that has been used in a variety of scientific research applications. CIPB is an organochloride compound that belongs to the piperazine family, and has a molecular weight of 254.6 g/mol. CIPB has been found to have a variety of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Chemical Solvent and Extraction Studies :The study of organic solvents, including chloro and butan-1-one derivatives, often focuses on their effectiveness in extracting specific compounds from biological specimens or environmental samples. For instance, the review on various organic solvents highlights their differential efficiency based on the polarity of the drug being extracted, pointing towards a nuanced application of similar compounds in toxicological studies and drug extraction processes (Siek, 1978).
Environmental and Toxicological Research :Investigations into herbicides, such as 2,4-D and its analogs, underscore the importance of understanding the environmental fate, toxicity, and methods for detection of chemical contaminants. Such research provides insights into how derivatives of chloro and butan-1-one might be studied for their environmental impact, degradation pathways, and potential toxicological effects (Zuanazzi et al., 2020).
Pharmacological and Therapeutic Applications :Compounds with chloro, piperazinyl, and ketone functionalities have been explored for various pharmacological effects, including antioxidant, antibacterial, and anti-inflammatory activities. For example, chlorogenic acid, a polyphenol with a diverse array of biological activities, suggests a potential research interest in structurally similar compounds for exploring bioactive properties (Naveed et al., 2018).
Membrane Technology and Gas Separation :Research on membrane technologies for gas separation, including the use of ionic liquids and related compounds, indicates a potential area of application for chemicals with functionalities similar to 2-Chloro-1-(4-isopropylpiperazin-1-yl)butan-1-one. These studies aim at improving separation efficiency and understanding the physical chemistry underlying these processes (Scovazzo, 2009).
Propriétés
IUPAC Name |
2-chloro-1-(4-propan-2-ylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O/c1-4-10(12)11(15)14-7-5-13(6-8-14)9(2)3/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQBOJDYQNYUSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-isopropylpiperazin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



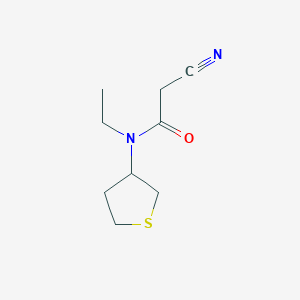
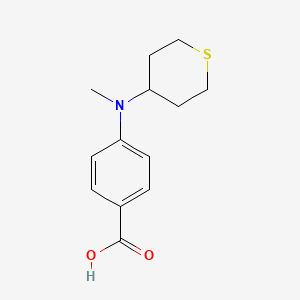

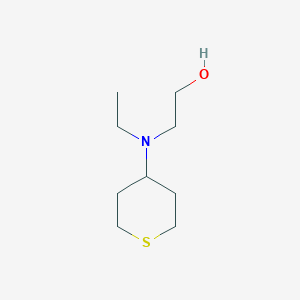

![8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1477647.png)



